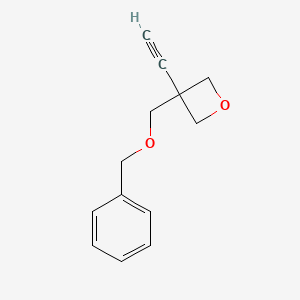![molecular formula C9H7BrN2O3 B13053596 2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B13053596.png)
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C8H7BrN2O. It is a derivative of imidazo[1,2-A]pyridine, which is a valuable scaffold in organic synthesis and pharmaceutical chemistry
Métodos De Preparación
The synthesis of 2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid typically involves the bromination of 6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction conditions often require controlled temperature and time to achieve the desired product with high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the methoxy group can produce a ketone or aldehyde.
Aplicaciones Científicas De Investigación
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Material Science: It is used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the imidazo[1,2-A]pyridine scaffold can facilitate binding to active sites or allosteric sites of target proteins, leading to inhibition or modulation of their activity .
The methoxy and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity and specificity for its targets . The exact pathways involved may vary depending on the biological context and the specific target being studied.
Comparación Con Compuestos Similares
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid can be compared with other similar compounds, such as:
6-Bromo-2,7-dimethylimidazo[1,2-A]pyridine: This compound has two methyl groups instead of a methoxy group and a carboxylic acid group, which may affect its reactivity and biological activity.
6-Bromo-8-iodoimidazo[1,2-A]pyridine: The presence of an iodine atom in addition to the bromine atom can influence the compound’s electronic properties and its interactions with biological targets.
3-Bromo-6-chloroimidazo[1,2-A]pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Propiedades
Fórmula molecular |
C9H7BrN2O3 |
|---|---|
Peso molecular |
271.07 g/mol |
Nombre IUPAC |
2-bromo-6-methoxyimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-6-3-12-4-7(10)11-8(12)2-5(6)9(13)14/h2-4H,1H3,(H,13,14) |
Clave InChI |
MQFNWNDLESTBKK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN2C=C(N=C2C=C1C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


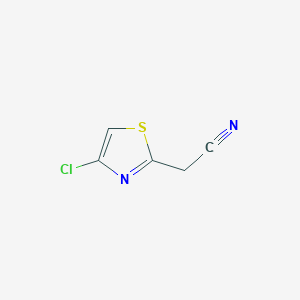
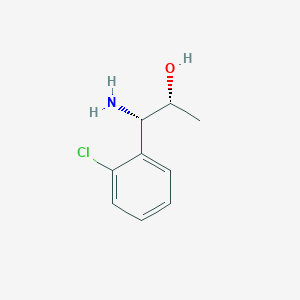
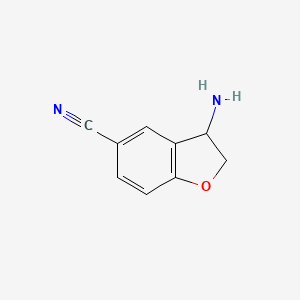


![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)
![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)
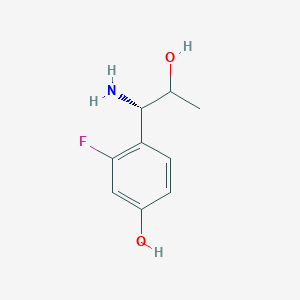
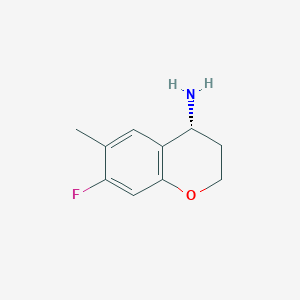
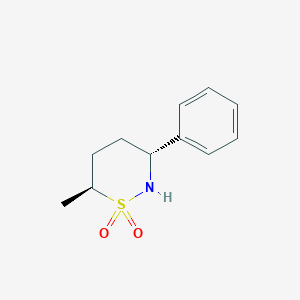

![N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide](/img/structure/B13053609.png)
![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13053611.png)
